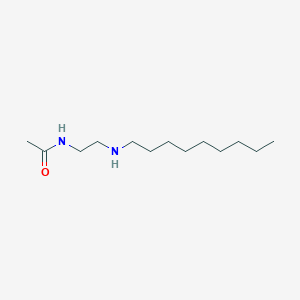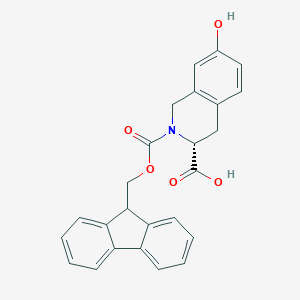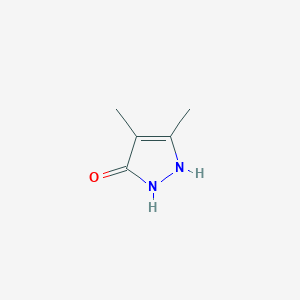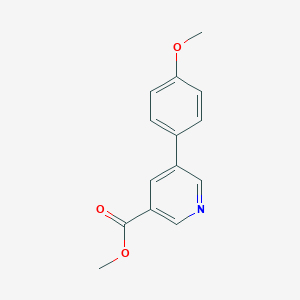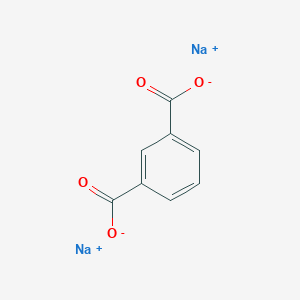
1,3-Benzenedicarboxylic acid, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxylic acid, disodium salt, also known as sodium terephthalate, is a white crystalline powder that is widely used in various scientific research applications. It is a derivative of terephthalic acid and is commonly used as a precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to have antioxidant properties, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Additionally, it has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt in lab experiments is its versatility. It can be used as a precursor in the synthesis of various organic compounds, and it has a wide range of scientific research applications. Additionally, it is relatively inexpensive and easy to obtain.
However, there are also some limitations to using 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be difficult to purify, which can lead to impurities in the final product.
Direcciones Futuras
There are many potential future directions for research on 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt. One area of research could focus on its potential as an antioxidant and anti-inflammatory agent. Another area of research could focus on its potential as an antimicrobial agent. Additionally, research could be conducted on its potential as a precursor in the synthesis of new organic compounds with unique properties. Overall, there is still much to be learned about the properties and potential applications of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt, and future research is likely to uncover new and exciting possibilities.
Métodos De Síntesis
The synthesis of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is typically carried out through the reaction of terephthalic acid with 1,3-Benzenedicarboxylic acid, disodium salt hydroxide. The reaction results in the formation of 1,3-Benzenedicarboxylic acid, disodium salt terephthalate and water. The reaction is typically carried out in a solvent such as water or ethanol, and the product is then isolated through filtration and drying.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is widely used in various scientific research applications. It is commonly used as a precursor in the synthesis of various organic compounds, such as polyesters, polyamides, and polyurethanes. It is also used in the production of plasticizers, dyes, and pharmaceuticals.
Propiedades
Número CAS |
10027-33-5 |
|---|---|
Nombre del producto |
1,3-Benzenedicarboxylic acid, disodium salt |
Fórmula molecular |
C8H4Na2O4 |
Peso molecular |
210.09 g/mol |
Nombre IUPAC |
disodium;benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clave InChI |
GZCKIUIIYCBICZ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Otros números CAS |
10027-33-5 |
Descripción física |
Liquid |
Números CAS relacionados |
121-91-5 (Parent) |
Sinónimos |
1,3-Benzenedicarboxylic acid, disodiuM salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



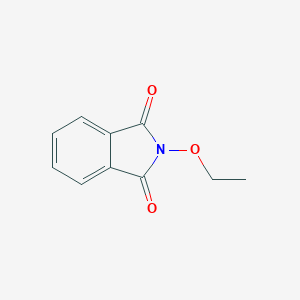

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)
